7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
Overview
Description
7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is a chemical compound with the empirical formula C9H8O3 . It has a molecular weight of 164.16 . The compound is solid in form .
Synthesis Analysis
The synthesis of 7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one and its derivatives has been a subject of interest for many research groups . A common method for synthesizing similar compounds is based on the Pechmann coumarin synthesis method . This involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one can be represented by the SMILES string Oc1ccc2CCC(=O)Oc2c1 . The InChI representation is 1S/C9H8O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5,10H,2,4H2 .Physical and Chemical Properties Analysis
7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is a solid compound . It has an empirical formula of C9H8O3 and a molecular weight of 164.16 .Scientific Research Applications
Reformatsky Reaction Applications A study by Nikiforova et al. (2020) demonstrates the utility of the Reformatsky reaction with 1-Aryl-3-(2-hydroxyphenyl)prop-2-en-1-ones and methyl 1-bromocyclohexanecarboxylate, leading to the formation of spiro[benzopyran-cyclohexane] derivatives. This highlights the synthetic versatility of spirocyclic compounds in organic synthesis, providing a pathway to complex molecular architectures through intramolecular cyclization (Nikiforova et al., 2020).
Photochromism of Spirobenzopyranindolines Chibisov and Görner (2001) investigated the photochromism of spiro[benzopyranindoline] compounds, a related area of interest due to the light-responsive properties of these materials. The study provides insights into the photophysical behavior of spiro[benzopyran] derivatives, relevant for applications in optical storage, photo-switching, and sensor technologies (Chibisov & Görner, 2001).
Synthesis and Reactivity The work by Yokote et al. (2020) on the Mn(III)-based oxidation of methylenebis(cyclohexanedione)s and methylenebis(piperidinedione)s, leading to the selective production of spiro and dispiro compounds, illustrates the chemical reactivity and potential for generating structurally diverse spirocyclic frameworks. This research underscores the significance of spiro compounds in the development of new materials and pharmacophores (Yokote et al., 2020).
Pharmacological Applications Research by Maier and Wünsch (2002) on novel sigma receptor ligands featuring spiro[benzopyran-piperidine] structures highlights the pharmacological potential of these compounds. Their findings demonstrate the importance of spiro frameworks in designing ligands with high affinity and selectivity for sigma receptors, which are targets of interest for therapeutic intervention in various neurological and psychiatric disorders (Maier & Wünsch, 2002).
Antimicrobial Activity Bogdanov et al. (2007) explored the synthesis and antimicrobial activity of spiro[benzo[c]pyran-cyclohexane]-1-ones, revealing that these compounds exhibit activity against a range of bacterial strains. This study suggests the potential of spirocyclic compounds in the development of new antimicrobial agents (Bogdanov et al., 2007).
Future Directions
The future directions for the study of 7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the interest in similar compounds like coumarins, it’s likely that this compound could also have significant potential for future research .
Properties
IUPAC Name |
7-hydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-10-4-5-11-12(16)9-14(17-13(11)8-10)6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAWIVQCNNWUBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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